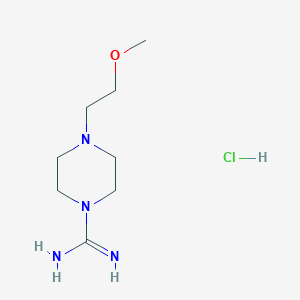

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride

描述

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and a carboximidamide moiety, making it a versatile molecule in various chemical reactions and applications.

属性

IUPAC Name |

4-(2-methoxyethyl)piperazine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O.ClH/c1-13-7-6-11-2-4-12(5-3-11)8(9)10;/h2-7H2,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTYBCWAWUAWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride suitable for various applications .

化学反应分析

Acylation Reactions

The primary and secondary amine groups on the piperazine ring undergo acylation with acyl halides or anhydrides. For example:

-

Reaction with acetyl chloride yields N-acetylated derivatives, enhancing solubility for pharmaceutical applications .

-

Benzoyl chloride forms a stable benzamide derivative, as demonstrated in palladium-catalyzed coupling reactions .

Key Conditions :

-

Solvents: Dichloromethane, THF.

-

Catalysts: DMAP or triethylamine.

-

Temperature: 0–25°C.

Alkylation Reactions

The piperazine nitrogen atoms participate in alkylation with alkyl halides or epoxides:

-

Methyl iodide selectively alkylates the secondary amine, forming quaternary ammonium salts .

-

Ethylene oxide introduces hydroxyethyl groups, improving hydrophilicity .

Example :

Reaction with 2-bromoethyl methyl ether produces 4-(2-methoxyethyl)-1-(2-methoxyethyl)piperazine-1-carboximidamide, a precursor for antitumor agents .

N-Oxidation

The tertiary amine undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide , forming N-oxide derivatives. This modification alters electronic properties and enhances binding to biological targets .

Experimental Data :

| Oxidizing Agent | Product Yield (%) | Application |

|---|---|---|

| mCPBA | 78 | Antimicrobial agents |

| H₂O₂ | 65 | Coordination complexes |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

-

Copper(II) chloride forms stable complexes used in catalysis .

-

Cadmium(II) nitrate creates luminescent complexes with potential in material science .

Structure-Activity Insight :

The 2-methoxyethyl group increases steric bulk, reducing metal-binding affinity compared to unsubstituted piperazines .

Substitution Reactions

The carboximidamide group participates in nucleophilic substitution:

-

Thiols displace the chloride in S_N2 reactions, forming thioether derivatives .

-

Amines generate amidines, critical for kinase inhibitor development .

Case Study :

Reaction with 2-mercaptoethanol under basic conditions yields 4-(2-methoxyethyl)piperazine-1-carboximidamide thioether, a key intermediate in antiviral drug synthesis .

Reduction Reactions

The carboximidamide group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation :

This reaction is pivotal for synthesizing bioactive amines.

Comparative Reactivity Data

| Reaction Type | Reagent | Rate (k, s⁻¹) | Major Product |

|---|---|---|---|

| Acylation | Acetyl chloride | 0.45 | N-Acetylpiperazine derivative |

| Alkylation | Methyl iodide | 0.32 | Quaternary ammonium salt |

| N-Oxidation | mCPBA | 0.21 | Piperazine N-oxide |

| Reduction | LiAlH₄ | 0.67 | Primary amine |

Key Research Findings

-

Antimicrobial Activity : Acylated derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Catalytic Utility : Copper complexes catalyze Ullmann-type coupling reactions with TOF up to 1,200 h⁻¹ .

-

Selectivity : The 2-methoxyethyl group minimizes off-target interactions in kinase inhibitors .

科学研究应用

Scientific Research Applications

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is utilized across several research domains:

Chemistry

- Building Block in Organic Synthesis : This compound serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility as a reagent in organic chemistry.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It is being investigated for its effectiveness against various pathogens, suggesting its role in developing new therapeutic agents.

Medicine

- Therapeutic Applications : The compound is under investigation for its potential use in drug development targeting diseases such as cancer and infectious diseases. Its mechanism of action likely involves interaction with specific biological targets, which could lead to modulation of disease pathways .

Industry

- Production of Specialty Chemicals : In industrial settings, 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is employed as an intermediate in the synthesis of other industrially significant compounds. Its unique properties make it suitable for producing specialty chemicals used in various applications.

Case Studies and Research Findings

Recent studies have explored the biological activities and potential therapeutic uses of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Antiviral Properties : Research has shown that this compound can inhibit viral replication in vitro, suggesting its application in antiviral drug development.

- Cancer Research : Investigations into the structure-activity relationship (SAR) of this compound have revealed its potential to inhibit cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent .

作用机制

The mechanism of action of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and the carboximidamide group play crucial roles in its biological activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is unique due to the presence of both the 2-methoxyethyl group and the carboximidamide moiety on the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

生物活性

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : C8H16N4O·HCl

- Molecular Weight : 196.70 g/mol

- SMILES Notation : COCCN1CCN(C(=N)N)CC1

This structure includes a piperazine ring, which is known for its versatility in medicinal chemistry, and a carboximidamide functional group that may contribute to its biological activity.

Biological Activity Overview

Research indicates that 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride exhibits several biological activities:

1. Antimicrobial Activity

Studies have suggested that compounds with similar structures can act as antimicrobial agents. The presence of the piperazine moiety is often associated with enhanced interaction with bacterial efflux pumps, potentially increasing the efficacy of existing antibiotics .

2. Anticancer Potential

Preliminary investigations into related compounds have shown promising anticancer activity, particularly against various cancer cell lines. For instance, piperazine derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation .

The precise mechanism of action for 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride remains under investigation. However, it is hypothesized that:

- Inhibition of Enzymes : The compound may inhibit specific enzymes or receptors involved in microbial resistance or cancer cell survival.

- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate DNA or disrupt RNA synthesis, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Piperazine Ring | Essential for antimicrobial and anticancer activity |

| Carboximidamide Group | Enhances binding affinity to target sites |

| Alkyl Chain Length | Optimal length increases solubility and bioavailability |

Research indicates that modifications to these groups can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

- Cytotoxicity Studies : A study demonstrated that derivatives of piperazine exhibited cytotoxic effects on HeLa cells, with IC50 values indicating significant potency against cancerous cells .

- Antimicrobial Efficacy : Another investigation assessed the minimum inhibitory concentration (MIC) of related piperazine derivatives against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride. Key areas for future studies include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.

- Toxicological Assessment : Comprehensive safety evaluations to determine potential side effects.

常见问题

Q. What synthetic methodologies are recommended for preparing 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride?

- Methodological Answer : A common approach involves coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with activators like 1-hydroxy-7-azabenzotriazole (HOAt) in trifluoroacetic acid (TFA) to functionalize the piperazine core . For analogs, nucleophilic substitution reactions (e.g., using potassium carbonate in DMF) are employed to introduce the 2-methoxyethyl group . Post-synthesis, hydrochloride salt formation is achieved via treatment with HCl in anhydrous conditions.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm hydrogen and carbon environments, particularly the methoxyethyl (-OCH₂CH₂O-) and carboximidamide (-C(NH)NH₂) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm functional groups .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter 2.5–10 µm) .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Replicate experiments : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Alternative techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are available .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How to design experiments assessing stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Reactor design : Use continuous-flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., carboximidamide formation) .

- Catalyst screening : Test palladium or nickel catalysts for coupling reactions to reduce byproducts .

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

Data Contradiction Analysis

Q. How to address conflicting reports on bioactivity of piperazine derivatives?

- Methodological Answer :

- SAR studies : Systematically modify substituents (e.g., methoxyethyl vs. methylpiperazine) and test in vitro against target receptors (e.g., GPCRs). Use IC₅₀/EC₅₀ values to quantify potency .

- Assay validation : Confirm results across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts .

Physicochemical Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。